molecular formula C25H23N3O2 B4314265 3-(butylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one

3-(butylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B4314265
M. Wt: 397.5 g/mol
InChI Key: ZZKUGRYVWRXGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(butylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound with a unique structure that combines anthraquinone and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Anthraquinone Core: This can be achieved through the Friedel-Crafts acylation of a suitable aromatic compound with phthalic anhydride, followed by cyclization.

    Introduction of the Isoxazole Ring: This step involves the reaction of the anthraquinone derivative with hydroxylamine to form the isoxazole ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(butylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, anthracenes, and substituted isoxazoles.

Scientific Research Applications

3-(butylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(butylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(butylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one
  • 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol
  • 3-[(butylamino)methyl]-6-methyl-2,3-dihydro-4H-chromen-4-one

Uniqueness

This compound is unique due to its combination of anthraquinone and isoxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

12-(butylamino)-10-(3-methylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-3-4-12-26-20-14-19(27-16-9-7-8-15(2)13-16)21-22-23(20)28-30-25(22)18-11-6-5-10-17(18)24(21)29/h5-11,13-14,26-27H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKUGRYVWRXGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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